molecular formula C16H17F2N3O3 B2784612 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021117-56-5

8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2784612
CAS RN: 1021117-56-5
M. Wt: 337.327
InChI Key: RNQGRPBCNSGUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, commonly known as DFET, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFET belongs to the class of spirocyclic compounds, which are known for their unique structural features and diverse biological activities.

Scientific Research Applications

DFET has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. DFET has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

DFET has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity and yield. DFET exhibits a wide range of biological activities, making it suitable for various studies. However, there are also some limitations associated with DFET. Its mechanism of action is not yet fully understood, and more studies are needed to elucidate its exact cellular targets. DFET may also exhibit toxicity at high doses, and its safety profile needs to be further investigated.

Future Directions

DFET has great potential for future research and development. Some of the future directions for DFET include:
1. Further studies on the mechanism of action of DFET to elucidate its cellular targets and signaling pathways.
2. Development of DFET derivatives with improved pharmacological properties and reduced toxicity.
3. Investigation of the efficacy of DFET in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Examination of the potential of DFET as a chemotherapeutic agent for the treatment of cancer.
5. Studies on the interaction of DFET with other drugs and its potential for drug-drug interactions.
Conclusion
In conclusion, DFET is a novel compound with significant potential for therapeutic applications. Its unique structural features and diverse biological activities make it suitable for various studies. DFET exhibits anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. However, more studies are needed to elucidate its exact mechanism of action and safety profile. Future research on DFET may lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of DFET involves the condensation reaction between 2,6-difluorobenzoyl chloride and 3-ethyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and under a nitrogen atmosphere. The product is obtained in good yield and high purity, making it suitable for further studies.

properties

IUPAC Name

8-(2,6-difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3/c1-2-21-14(23)16(19-15(21)24)6-8-20(9-7-16)13(22)12-10(17)4-3-5-11(12)18/h3-5H,2,6-9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQGRPBCNSGUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=CC=C3F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.